4-Methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-Methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₄H₇N₃·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
4-Methyl-1H-pyrazol-3-amine hydrochloride, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.
Action Environment
The compound is known to be sensitive to air , suggesting that exposure to air may affect its stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitropyrazole with hydrazine hydrate under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .
Scientific Research Applications
4-Methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
- 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- 4-Amino-1H-pyrazole
Uniqueness
4-Methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methyl-1H-pyrazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJHUYIQIMLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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